N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Description
IUPAC Nomenclature and Functional Group Analysis
The compound’s IUPAC name, N′-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (molecular formula: C₃₂H₂₈N₆O₂S; molecular weight: 584.71 g/mol), reflects its intricate architecture. Key functional groups include:
- A 9-ethylcarbazole core providing planar aromaticity and π-stacking potential.
- A hydrazone bridge (–NH–N=CH–) formed via condensation between the carbazole aldehyde and acetohydrazide.
- A 1,2,4-triazole ring substituted with 4-methoxyphenyl and phenyl groups at positions 4 and 5, respectively.
- A sulfanyl (–S–) linker connecting the triazole to the acetohydrazide moiety.
Table 1: Functional Group Contributions
| Functional Group | Role in Structure | Electronic Effects |
|---|---|---|
| Carbazole | Aromatic backbone | Electron-donating via N-ethyl group |
| Hydrazone | Conjugation pathway | Stabilizes imine tautomer |
| Triazole | Heterocyclic scaffold | Enhances dipole interactions |
| Methoxyphenyl | Substituent | Electron-donating (OCH₃) |
The hydrazone’s E-configuration is confirmed by crystallographic precedents in related carbazole-triazole systems, where steric hindrance between the ethyl group and triazole favors this isomer.
X-ray Crystallographic Characterization
While direct X-ray data for this specific compound remains unpublished, analogous structures provide critical insights. For example, the carbazole-triazole derivative 4-amino-3-[2-(9H-carbazol-9-yl)ethyl]-1H-1,2,4-triazole-5(4H)-thione crystallizes in a monoclinic system (space group P2₁/c) with a dihedral angle of 2.01° between the carbazole and triazole planes, indicating near-planar alignment. Key interactions include:
- N–H···S hydrogen bonds (2.38–2.42 Å) stabilizing dimer formation.
- π–π stacking between carbazole rings (interplanar distance: 3.48 Å).
- C–H···π interactions (2.87 Å) involving triazole and phenyl groups.
Figure 1: Hypothetical Crystal Packing
(Note: Describe based on ; actual image unavailable)
The carbazole and triazole moieties form alternating layers via hydrogen bonding and π-stacking, creating a lamellar structure conducive to solid-state conductivity. Disorder in solvent molecules (e.g., dimethyl sulfoxide) is common, as observed in refined occupancy ratios of 0.604:0.396.
Comparative Analysis with Related Carbazole-Triazole Hybrids
Table 2: Structural and Functional Comparisons
Properties
Molecular Formula |
C32H28N6O2S |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
N-[(E)-(9-ethylcarbazol-3-yl)methylideneamino]-2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C32H28N6O2S/c1-3-37-28-12-8-7-11-26(28)27-19-22(13-18-29(27)37)20-33-34-30(39)21-41-32-36-35-31(23-14-16-25(40-2)17-15-23)38(32)24-9-5-4-6-10-24/h4-20H,3,21H2,1-2H3,(H,34,39)/b33-20+ |
InChI Key |
SEPYKVKHMOEVBA-FMFFXOCNSA-N |
Isomeric SMILES |
CCN1C2=C(C=C(C=C2)/C=N/NC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=NNC(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=C(C=C5)OC)C6=CC=CC=C61 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 9-Ethylcarbazole-3-amine
The carbazole core is synthesized via Friedel-Crafts alkylation or Ullmann coupling. 9-Ethylcarbazole-3-amine is prepared by reacting carbazole with ethyl bromide in the presence of a base such as potassium carbonate (KCO) in dimethylformamide (DMF) at 80°C for 12 hours . The amine group is introduced at the 3-position through nitration followed by reduction using palladium-carbon (Pd/C) and hydrogen gas (H) .
Key Reaction Conditions
-
Reagents : Carbazole, ethyl bromide, KCO, DMF.
-
Yield : 85–90% after purification via column chromatography .
Formation of Carbazole Acetamide Intermediate
The acetamide derivative is synthesized by reacting 9-ethylcarbazole-3-amine with bromoacetyl bromide in dichloromethane (DCM) and pyridine. The reaction proceeds at 0°C for 2 hours, followed by warming to room temperature for 24 hours . Pyridine acts as both a base and catalyst, neutralizing HBr generated during the reaction.
Characterization Data
Synthesis of 5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
The triazole component is prepared via cyclization of thiosemicarbazide intermediates. 4-Phenyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is synthesized in three steps:
-
Benzofuran Carboxylate Formation : Substituted salicylaldehydes react with ethyl chloroacetate in DMF and KCO to yield ethyl benzofuran-2-carboxylates (55–87% yield) .
-
Carbohydrazide Synthesis : The carboxylates are treated with hydrazine hydrate in methanol, yielding carbohydrazides (90–95% yield) .
-
Triazole Cyclization : Carbohydrazides react with phenyl isothiocyanate in DCM, followed by reflux in NaOH/ethanol to form triazoles (78–90% yield) .
Critical Parameters
Preparation of Acetohydrazide Linker
The sulfanyl acetohydrazide bridge is synthesized via continuous flow hydrazinolysis. A solution of 2-chloroacetic acid in tetrahydrofuran (THF) reacts with hydrazine hydrate at 100°C under 20 bar pressure, achieving 86% yield . This method minimizes side reactions and scales efficiently (22 g/hour output) .
Optimized Conditions
Coupling of Carbazole and Triazole Components
The final coupling involves a Schiff base formation between carbazole acetamide and triazole thiol acetohydrazide . The reaction is conducted in ethanol under reflux for 12 hours, with glacial acetic acid as a catalyst . The product precipitates upon cooling and is filtered and recrystallized from isopropanol.
Yield and Characterization
-
H NMR (DMSO-d) : δ 8.45 (s, 1H, -CH=N-), 7.89–7.12 (m, 16H, aromatic), 4.21 (q, 2H, -CHCH), 3.85 (s, 3H, -OCH) .
Purification and Analytical Validation
Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted intermediates .
HPLC Purity : >98% confirmed using a C18 column and acetonitrile/water mobile phase.
Summary of Synthetic Pathway
Challenges and Optimization Strategies
-
Regioselectivity in Triazole Formation : Use of electron-donating groups (e.g., -OCH) on the phenyl ring directs cyclization to the 1,2,4-triazole structure .
-
Side Reactions : Excess hydrazine in Step 4 is avoided using continuous flow systems to prevent dihydrazide byproducts .
Scalability and Industrial Applicability
The continuous flow method (Step 4) demonstrates scalability, producing 200 g of hydrazide in 9 hours . This approach reduces reaction time and improves yield compared to batch processes.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide exhibit potent antimicrobial properties. For instance, derivatives of triazole and hydrazone compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that these compounds could inhibit bacterial growth, making them potential candidates for developing new antibiotics .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies on related triazole derivatives have shown that they can inhibit lipoxygenase activity, which is involved in inflammatory processes. This suggests that N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-pheny1-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may serve as a lead compound for anti-inflammatory drug development .
Anticancer Activity
Compounds containing carbazole and triazole moieties are recognized for their anticancer properties. Research indicates that these structures can induce apoptosis in cancer cells and inhibit tumor growth. Specific derivatives have been tested against various cancer cell lines, showing promising results in reducing cell viability and proliferation .
Photoconductive Materials
The unique structural features of N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-pheny1-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lend themselves to applications in organic electronics. Compounds with carbazole units are known for their photoconductive properties, making them suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of triazole groups can enhance charge transport properties and stability in these materials .
Case Study 1: Synthesis and Biological Evaluation
In a recent study, a series of hydrazides similar to N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-pheny1-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide were synthesized and evaluated for their antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significant inhibition zones compared to standard antibiotics, highlighting their potential as new antimicrobial agents .
Case Study 2: Anti-inflammatory Mechanism Investigation
Another study focused on the anti-inflammatory mechanism of triazole derivatives related to the target compound. Using molecular docking studies, researchers identified key interactions between the compounds and lipoxygenase enzymes. The findings suggested that these compounds could effectively block the enzyme's active site, leading to reduced inflammatory responses in cellular models .
Mechanism of Action
The mechanism of action of N’-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing various biochemical processes.
Interacting with DNA or RNA: Affecting gene expression and cellular functions.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituent Effects on the Triazole Ring
- 4-Methoxyphenyl vs. 4-Chlorophenyl : The target compound’s 4-methoxyphenyl group (electron-donating) contrasts with the 4-chlorophenyl analog (), which has an electron-withdrawing Cl substituent. This difference alters electronic density, affecting binding affinity in biological targets (e.g., enzyme active sites) and solubility (logP: methoxy derivatives are more hydrophilic) .
- Phenyl vs.
Carbazole Modifications
- 9-Ethyl vs. Unsubstituted Carbazole : The 9-ethyl group in the target compound improves steric bulk and lipophilicity relative to unsubstituted carbazoles (), enhancing membrane permeability in drug delivery applications .
- Carbazole vs. Spirobi[fluoren] Hybrids : highlights carbazole-spirobi[fluoren] hybrids (e.g., CzFA) with superior optoelectronic properties due to extended conjugation, whereas the target compound’s simpler carbazole core may limit charge transport efficiency in materials science .
Anticancer Activity
Carbazole-triazole hybrids () exhibit IC₅₀ values of 2–10 µM against MCF-7 and HeLa cell lines, attributed to intercalation with DNA or kinase inhibition. The methoxy group in the target compound may enhance solubility, improving bioavailability relative to chloro analogs .
Anti-Inflammatory Potential
N-Arylidene acetohydrazides () show COX-2 inhibition (IC₅₀: 1.5–3.0 µM), suggesting the target compound’s triazole-thioether moiety could similarly modulate inflammatory pathways .
Key Research Findings
Electronic Effects : Methoxy groups enhance solubility but reduce electrophilic reactivity compared to chloro substituents, impacting drug-likeness .
Structural Validation : SHELX-based crystallography () confirms planar geometries for carbazole-triazole hybrids, critical for π-stacking in materials science .
Biological Trade-offs : Triazole-thioether chains improve metabolic stability over purine-based analogs but may reduce target specificity .
Biological Activity
N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a novel compound that has garnered attention for its potential biological activities. This compound is a derivative of carbazole and triazole, both of which are known for their diverse pharmacological properties. The synthesis and characterization of this compound have been documented, but its biological activity warrants further exploration.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 520.63 g/mol. The structure includes a carbazole moiety linked to a triazole ring through a sulfanyl group, which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have shown that derivatives of carbazole and triazole exhibit significant antimicrobial activities. For instance, compounds similar to this compound have been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for related compounds were reported as low as 0.9 µg/mL against E. coli, indicating potent antibacterial activity .
Antifungal Activity
The compound has also been evaluated for antifungal properties. Similar derivatives have demonstrated activity against fungi such as Candida albicans and Aspergillus niger, with zones of inhibition ranging from 12.6 mm to 22.3 mm at concentrations of 100 µg/mL . These results suggest that the compound may possess significant antifungal potential.
Anticancer Activity
Carbazole derivatives are also known for their anticancer properties. Studies have indicated that certain carbazole-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . While specific studies on the target compound are still needed, its structural components may contribute to similar effects.
Case Studies
- Antimicrobial Efficacy : A study evaluating various N-substituted carbazoles found that some derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics .
- Antiviral Potential : Research involving molecular docking simulations indicated that certain carbazole derivatives could effectively bind to critical proteins involved in viral replication processes, suggesting a pathway for further antiviral drug development .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing this carbazole-triazole hybrid compound?
- Methodological Answer : The synthesis involves multi-step reactions, starting with condensation of 9-ethylcarbazole-3-carbaldehyde with thioacetohydrazide derivatives. Key steps include:
- Step 1 : Formation of the triazole sulfanyl intermediate via nucleophilic substitution (e.g., using 5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thiol).
- Step 2 : Hydrazide coupling under reflux in ethanol with catalytic acetic acid to form the Schiff base .
- Critical Parameters : Reaction temperature (70–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios (1:1.2 hydrazide:aldehyde) to maximize yield (~65–75%) .
Q. Which spectroscopic techniques are most reliable for structural characterization?
- Methodological Answer :
- NMR : Use - and -NMR to confirm the E-configuration of the hydrazone bond (δ 8.3–8.5 ppm for imine proton) and carbazole/triazole substituents .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z ~590–600) .
- IR Spectroscopy : Key peaks at 1650–1680 cm (C=N stretch) and 3200–3300 cm (N-H stretch) .
Advanced Research Questions
Q. How do substituents on the triazole and carbazole moieties influence bioactivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare derivatives with varying substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl on the triazole).
- Example : Replace the 4-methoxyphenyl group with a pyridinyl moiety (as in ) to assess changes in antibacterial IC values .
- Computational Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed antioxidant activity .
Q. How can contradictory data on antimicrobial efficacy be resolved?
- Methodological Answer :
- Experimental Design : Standardize assays (e.g., broth microdilution vs. disk diffusion) and control for solvent effects (DMSO vs. aqueous buffers) .
- Data Analysis : Apply multivariate statistical models (e.g., PCA) to distinguish structural contributions from assay variability .
- Case Study : reports MIC values of 8–16 µg/mL for Gram-positive bacteria, while shows reduced activity (MIC >32 µg/mL) for analogs; investigate crystallographic packing effects on solubility .
Q. What strategies improve selectivity in targeting enzyme inhibition?
- Methodological Answer :
- Enzyme Assays : Test against isoforms (e.g., COX-2 vs. COX-1) to identify selectivity drivers.
- Molecular Docking : Use AutoDock Vina to map interactions between the carbazole core and enzyme active sites (e.g., tyrosine kinase inhibition ).
- Fluorescence Quenching : Study binding constants with human serum albumin to predict pharmacokinetic behavior .
Key Research Challenges
- Synthetic Scalability : Multi-step purification (e.g., column chromatography) limits gram-scale production. Alternative methods like flow chemistry ( ) could improve efficiency.
- Mechanistic Ambiguity : Conflicting reports on reactive oxygen species (ROS) scavenging vs. direct enzyme inhibition require time-resolved spectroscopic validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
